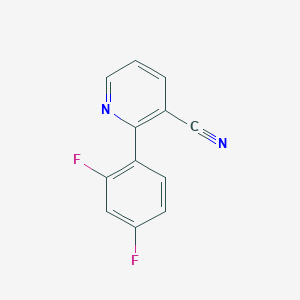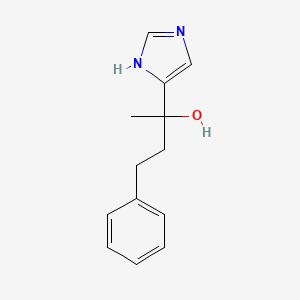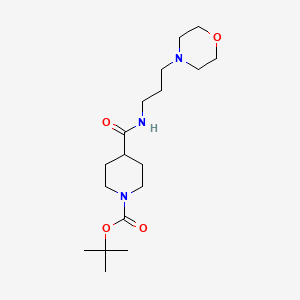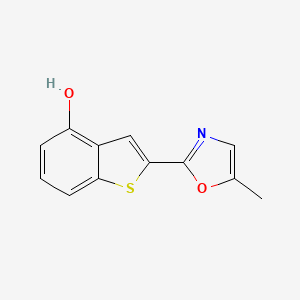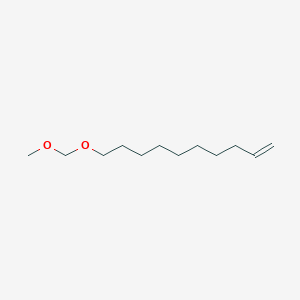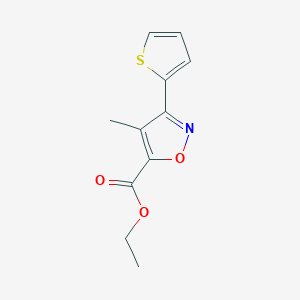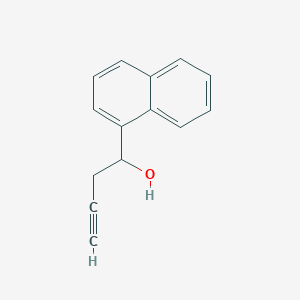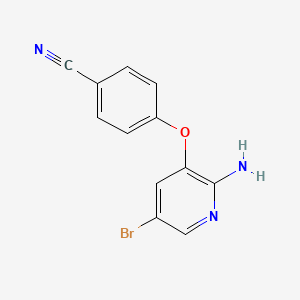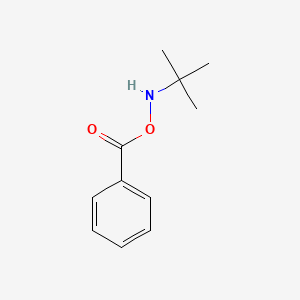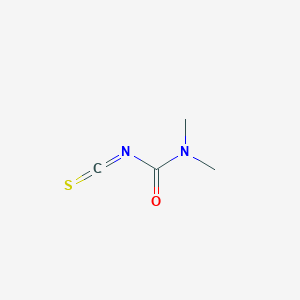
Dimethylcarbamoylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylcarbamoylisothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .
Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylcarbamoylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with dimethylcarbamoyl isothiocyanate.
Solvents: Organic solvents like acetone, dichloromethane, and tetrahydrofuran are frequently used.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
Dimethylcarbamoylisothiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness: Dimethylcarbamoylisothiocyanate stands out due to its specific reactivity and applications in protein modification and enzyme inhibition. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C4H6N2OS |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(sulfanylidenemethylidene)urea |
InChI |
InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 |
Clave InChI |
LCCFNNNRUIJJBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


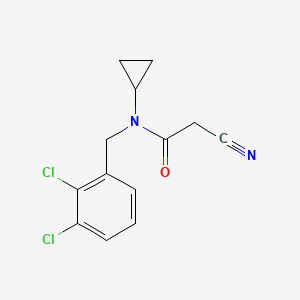
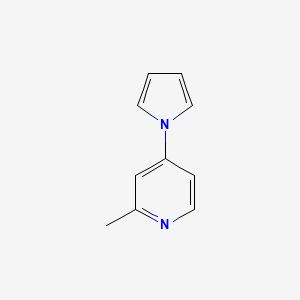
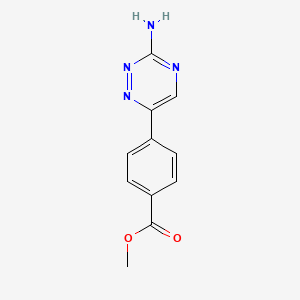
![2-[(Phenylsulfonyl)methyl]-3-nitro-6-methoxypyridine](/img/structure/B8312568.png)
